molecular formula C18H16ClN3O B2645767 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline CAS No. 63615-59-8

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline

Cat. No. B2645767
CAS RN: 63615-59-8
M. Wt: 325.8
InChI Key: YLQJJEMNHRUGIT-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The presence of the morpholinyl and chlorophenyl groups at positions 2 and 4 of the quinazoline ring respectively could potentially influence the compound’s properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as with other quinazoline derivatives, is likely to be planar due to the conjugated system of the quinazoline ring. The electron-withdrawing nature of the chlorophenyl group and the electron-donating nature of the morpholinyl group could influence the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chlorophenyl group and the electron-donating morpholinyl group. It could potentially undergo electrophilic substitution reactions at the positions activated by these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar morpholinyl group could enhance its solubility in polar solvents, while the nonpolar quinazoline and chlorophenyl groups could enhance its solubility in nonpolar solvents .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include detailed synthetic studies, physical and chemical property measurements, biological activity studies, and safety assessments .

properties

IUPAC Name

4-[4-(4-chlorophenyl)quinazolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)20-18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJJEMNHRUGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974038
Record name 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline

CAS RN

5849-61-6
Record name 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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